molecular formula C9H16N4O3 B11791349 2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11791349
M. Wt: 228.25 g/mol
InChI Key: JYNBHDWAHKZPMT-UHFFFAOYSA-N
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Description

2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with amino, butyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butyl-4-nitro-1H-pyrazole with ethylene oxide in the presence of a base to introduce the ethanol group. The amino group can be introduced through subsequent amination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological targets, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both nitro and amino groups, which provide a balance of reactivity and stability.

Properties

Molecular Formula

C9H16N4O3

Molecular Weight

228.25 g/mol

IUPAC Name

2-(5-amino-3-butyl-4-nitropyrazol-1-yl)ethanol

InChI

InChI=1S/C9H16N4O3/c1-2-3-4-7-8(13(15)16)9(10)12(11-7)5-6-14/h14H,2-6,10H2,1H3

InChI Key

JYNBHDWAHKZPMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=C1[N+](=O)[O-])N)CCO

Origin of Product

United States

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